N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2-(3-methoxyphenoxy)acetamide moiety. Its molecular formula is C23H22N2O5 (calculated molecular weight: 406.44 g/mol). The structural complexity arises from the combination of a heterocyclic furan, a tetrahydroquinoline scaffold, and a phenoxy-acetamide side chain, which may confer unique physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-6-2-7-19(14-18)30-15-22(26)24-17-9-10-20-16(13-17)5-3-11-25(20)23(27)21-8-4-12-29-21/h2,4,6-10,12-14H,3,5,11,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTDNEHTZLJTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes.
Medicine: It has potential as a lead compound for drug discovery.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095)
- Key Difference : The methoxy group on the phenyl ring is in the para (4-) position vs. the meta (3-) position in the target compound.
- The phenoxy group (oxygen-linked) in the target compound enhances flexibility compared to the direct phenyl attachment in G502-0095 .
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a, )
- Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline), with a benzylcarbamoyl group at the 2-position and a 3,4-dimethoxyphenylmethyl group at the 1-position.
- Functional Groups: The 6-position acetamido group is simpler than the phenoxy-acetamide in the target compound. The dimethoxy substitution on the phenyl ring may enhance lipophilicity and π-π stacking interactions compared to a single methoxy group .
Core Modifications and Functional Groups
Thiophene-2-carboximidamide Derivatives ()
- Core: Tetrahydroquinolin-2(1H)-one (with a ketone at the 2-position) vs. the non-oxidized tetrahydroquinoline in the target compound.
- The thiophene-carboximidamide group at the 6-position may engage in hydrogen bonding, contrasting with the acetamide-phenoxy group in the target compound .
N-Benzyl-7-[2-(Piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline Derivatives ()
Physicochemical Properties
- Key Trends: The target compound’s phenoxy group reduces logP compared to G502-0095’s phenyl group.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural design that includes:
- Furan-2-carbonyl group : Known for its diverse biological properties.
- Tetrahydroquinoline moiety : Associated with various pharmacological effects.
- Methoxyphenoxy acetamide : Imparts additional functional characteristics.
The molecular formula for this compound is .
Structural Representation
| Component | Description |
|---|---|
| Furan-2-carbonyl | A five-membered ring with a carbonyl group |
| Tetrahydroquinoline | A bicyclic structure with nitrogen |
| Methoxyphenoxy | A phenolic compound with methoxy substitution |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro experiments demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Comparative Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : Interacting with specific enzymes involved in cancer progression and microbial metabolism.
- Signal Transduction Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial in cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Furan Derivative : Starting from furan derivatives followed by carbonylation.
- Tetrahydroquinoline Construction : Utilizing cyclization reactions to form the tetrahydroquinoline framework.
- Final Coupling Reaction : Attaching the methoxyphenoxy acetamide group through coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
